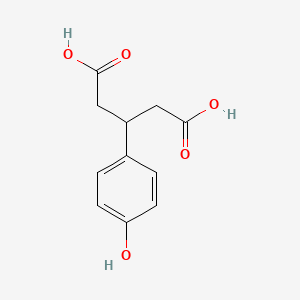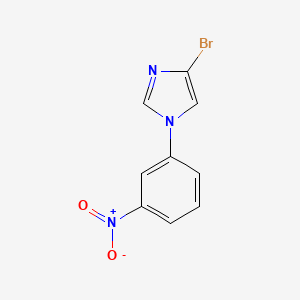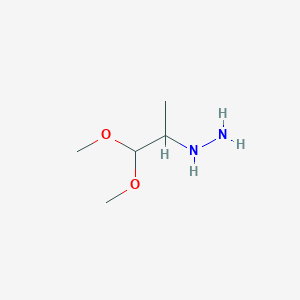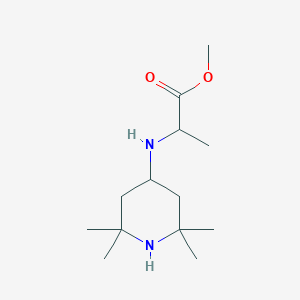
3-(4-Hydroxyphenyl)pentanedioic acid
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)pentanedioic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a glutaric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pentanedioic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation to yield the desired product. Another method involves the use of 4-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including bromination, cyanation, and hydrolysis to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 3-(4-oxophenyl)glutaric acid and 3-(4-carboxyphenyl)glutaric acid.
Reduction: Products include 3-(4-hydroxyphenyl)pentanediol.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)pentanedioic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The glutaric acid backbone can interact with metabolic enzymes, potentially affecting energy production and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the hydroxyphenyl group.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but has a different backbone structure.
3-Hydroxyglutaric acid: Similar backbone but with a hydroxy group on the glutaric acid moiety.
Uniqueness
3-(4-Hydroxyphenyl)pentanedioic acid is unique due to the combination of the hydroxyphenyl group and the glutaric acid backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)pentanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8,12H,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
INZWPLIECFXWSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-4-[(4-iodobenzyloxy)methyl]benzene](/img/structure/B8445129.png)

![4,5-Dimethyl-2-[(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-amino]-thiophene-3-carboxylic acid](/img/structure/B8445156.png)






![2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8445193.png)
